molecular formula C10H12BClO3 B14094268 (2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid

(2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid

Cat. No.: B14094268
M. Wt: 226.46 g/mol
InChI Key: NQUXTQMRQHSTNX-UHFFFAOYSA-N
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Description

(2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid typically involves the reaction of 2-chloro-4-cyclopropyl-5-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity. The process may also involve the use of protective groups to prevent side reactions and facilitate purification .

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-Chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Properties

Molecular Formula

C10H12BClO3

Molecular Weight

226.46 g/mol

IUPAC Name

(2-chloro-4-cyclopropyl-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C10H12BClO3/c1-15-10-5-8(11(13)14)9(12)4-7(10)6-2-3-6/h4-6,13-14H,2-3H2,1H3

InChI Key

NQUXTQMRQHSTNX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)C2CC2)OC)(O)O

Origin of Product

United States

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